
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, also known as QPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QPTP is a thiazolidine derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
Biomedical Applications
Quinoline and quinazoline derivatives are recognized for their extensive biomedical applications. These compounds have been investigated for their potential in treating a wide range of diseases due to their significant bioactivities. For instance, quinoline and quinazoline alkaloids exhibit a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory effects. These activities are attributed to the structural diversity of quinoline and quinazoline derivatives, which can interact with various biological targets (Shang et al., 2018). Furthermore, the review by Pereira et al. (2015) highlights the progress in understanding the structure, mechanisms, and applications of quinoxaline derivatives, underscoring their antimicrobial activities and potential in treating chronic and metabolic diseases (Pereira et al., 2015).
Synthetic Methodologies and Chemical Properties
The synthesis and functionalization of quinoline and its derivatives are pivotal for their applications in medicinal chemistry and materials science. Techniques for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines have been developed, offering routes to a variety of electrophilic reagents and highlighting the versatility of these heterocyclic compounds in synthetic organic chemistry (Ibrahim, 2011).
Corrosion Inhibition
Quinoline derivatives have been identified as effective anticorrosive materials, particularly due to their ability to form stable chelating complexes with metallic surfaces. This property is essential in mitigating corrosion in various industrial applications, where quinoline derivatives show promise due to their high electron density and ability to adsorb effectively onto metal surfaces (Verma et al., 2020).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have shown potential in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The unique electronic properties of quinazoline and pyrimidine derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices (Lipunova et al., 2018).
特性
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-13(20)6-8-18-15(21)12(23-16(18)22)9-11-4-1-3-10-5-2-7-17-14(10)11/h1-5,7,9H,6,8H2,(H,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRICRRQVRROMD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

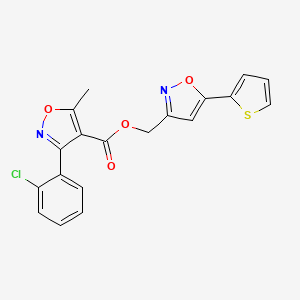
![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)
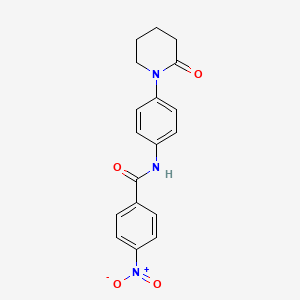
![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
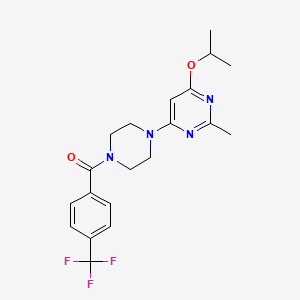
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)
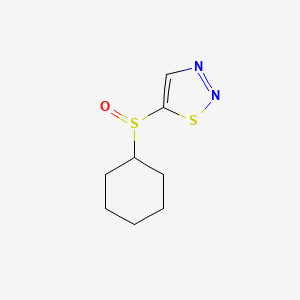
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)

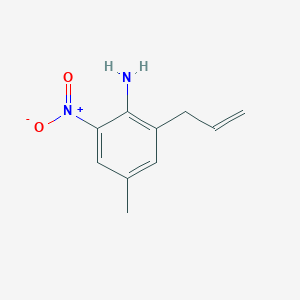

![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)